molecular formula C11H19NO5 B11817437 (2R,4R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid

(2R,4R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid

Cat. No.: B11817437
M. Wt: 245.27 g/mol
InChI Key: ONYMOEUBMNTSBM-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring a pyrrolidine ring substituted with methoxy and tert-butoxycarbonyl groups, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and tert-butoxycarbonyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

(2R,4R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid is unique due to its chiral nature and specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

(2R,4R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-9(13)8-5-7(16-4)6-12(8)10(14)15/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8-/m1/s1

InChI Key

ONYMOEUBMNTSBM-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1C[C@H](CN1C(=O)O)OC

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN1C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.